molecular formula C16H15N3O5 B11049133 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

Cat. No.: B11049133
M. Wt: 329.31 g/mol
InChI Key: GGFKXMGFGRERAE-UHFFFAOYSA-N
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Description

3-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is a synthetic compound that features a trimethoxyphenyl group, an oxadiazole ring, and a pyridinone moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2(1H)-pyridinone is unique due to its combination of the trimethoxyphenyl group, oxadiazole ring, and pyridinone moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C16H15N3O5/c1-21-11-7-9(8-12(22-2)13(11)23-3)16-18-14(19-24-16)10-5-4-6-17-15(10)20/h4-8H,1-3H3,(H,17,20)

InChI Key

GGFKXMGFGRERAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CNC3=O

Origin of Product

United States

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